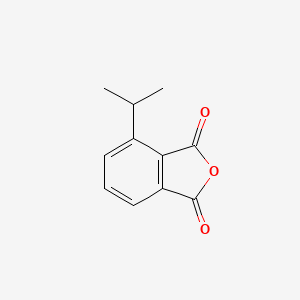

4-Isopropylisobenzofuran-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

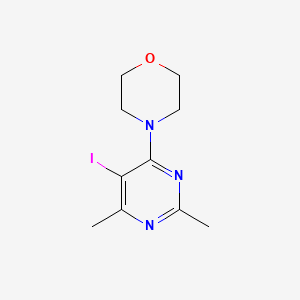

4-Isopropylisobenzofuran-1,3-dione is a chemical compound with the molecular formula C8H3IO3 . It is a solid substance at room temperature . It is stored in a dark place under an inert atmosphere .

Synthesis Analysis

The synthesis of isobenzofuran-1,3-diones involves the oxidation of indane derivatives with molecular oxygen and H2O2 in subcritical water . This process is environmentally friendly and economical, and it can be used to synthesize substituted isobenzofuran-1,3-diones in a single step without a catalyst .Molecular Structure Analysis

The molecular structure of 4-Isopropylisobenzofuran-1,3-dione involves a benzofuran core with an iodine atom attached to the 4-position . The InChI code for this compound is 1S/C8H3IO3/c9-5-3-1-2-4-6 (5)8 (11)12-7 (4)10/h1-3H .Chemical Reactions Analysis

The chemical reactions involving isobenzofuran-1,3-diones are quite diverse. For instance, they can be synthesized via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This overall transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

4-Isopropylisobenzofuran-1,3-dione is a solid substance at room temperature . It has a molecular weight of 274.01 . It should be stored in a dark place under an inert atmosphere .Mecanismo De Acción

The mechanism of action of isobenzofuran-1,3-diones involves the attack of oxygen on the α-carbon atom to form a hydroperoxide, which is readily decomposed to a carbonyl group via the well-known Kornblum–DeLaMare reaction . The diketone can be attacked by hydrogen peroxide formed during this reaction to form a lactone via the Baeyer–Villiger reaction .

Safety and Hazards

Direcciones Futuras

The future directions for the study of 4-Isopropylisobenzofuran-1,3-dione could involve the development of more efficient and environmentally friendly synthesis methods . Additionally, the exploration of its potential applications in various fields such as biosensing, bioactivity, bioimaging, electronics, and photopolymerization could be of interest .

Propiedades

IUPAC Name |

4-propan-2-yl-2-benzofuran-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6(2)7-4-3-5-8-9(7)11(13)14-10(8)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPZMJNYFJUWHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1C(=O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropylisobenzofuran-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2986014.png)

![2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2986018.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2986020.png)

![N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2986031.png)

![N~6~-(4-ethoxyphenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986033.png)

![6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2986036.png)